

Deucravacitinib In Vitro Kinase Inhibition: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Deucravacitinib	
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Introduction

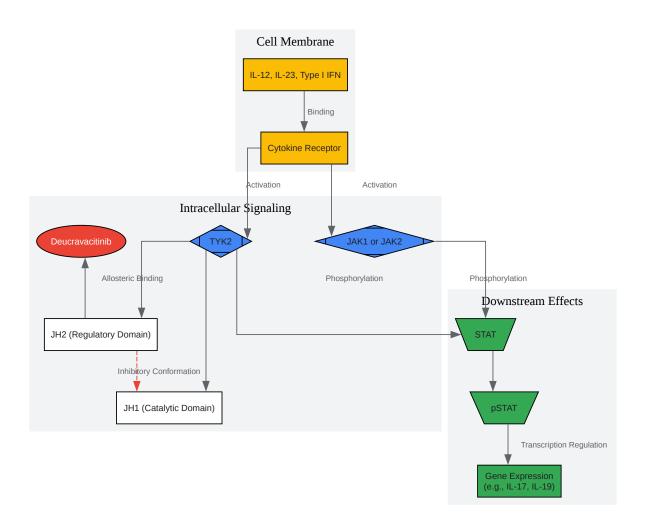
Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] Unlike other JAK inhibitors that bind to the highly conserved active site of the catalytic domain (JH1), **deucravacitinib** binds to the regulatory pseudokinase domain (JH2).[1][4][5] This unique mechanism of action results in high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), which is a key differentiator from other approved JAK inhibitors.[1][3][6][7] **Deucravacitinib**'s inhibition of TYK2 blocks signaling of key cytokines such as interleukin-12 (IL-12), IL-23, and type I interferons (IFNs), which are implicated in the pathogenesis of various immune-mediated diseases.[1][5][6][8]

These application notes provide detailed protocols for in vitro assays to characterize the kinase inhibition profile of **deucravacitinib**, focusing on its potency and selectivity for TYK2.

Deucravacitinib's Mechanism of Action

Deucravacitinib's allosteric inhibition of TYK2 is a novel approach to kinase modulation. By binding to the JH2 domain, it locks the pseudokinase domain into an inhibitory conformation with the catalytic JH1 domain, thereby preventing receptor-mediated activation and downstream signaling.[1][5] This leads to the downregulation of the IL-23/TH17 pathway, IL-12 signaling, and the type 1 interferon pathway.[5]





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Figure 1: Deucravacitinib's Allosteric Inhibition of TYK2 Signaling.

Quantitative Data: In Vitro Inhibition and Selectivity



Deucravacitinib demonstrates potent inhibition of TYK2 and high selectivity over other JAK kinases in various in vitro assays.

Assay Type	Target	IC50 (nM)	Reference
Probe Displacement Assay	TYK2	0.2	[1]
In Vitro Kinase Binding Assay	JAK1	>10,000	[1]
In Vitro Kinase Binding Assay	JAK2	>10,000	[1]
In Vitro Kinase Binding Assay	JAK3	>10,000	[1]
Cellular Signaling Assay (IL-12)	TYK2	2-19	[1]
Cellular Signaling Assay (IL-23)	TYK2	2-19	[1]
Cellular Signaling Assay (IFN-α)	TYK2	2-19	[1]

Selectivity Profile:

Comparison	Selectivity Fold	Reference
TYK2 vs JAK1/3 (Cellular Assay)	>100	[1][6]
TYK2 vs JAK2 (Cellular Assay)	>2000	[1][6]

Experimental Protocols

Biochemical Assay: TYK2 Pseudokinase (JH2) Domain Binding Assay



Methodological & Application

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This protocol is based on a fluorescence polarization (FP) competition assay to screen for inhibitors that bind to the TYK2 JH2 domain.[4][9]

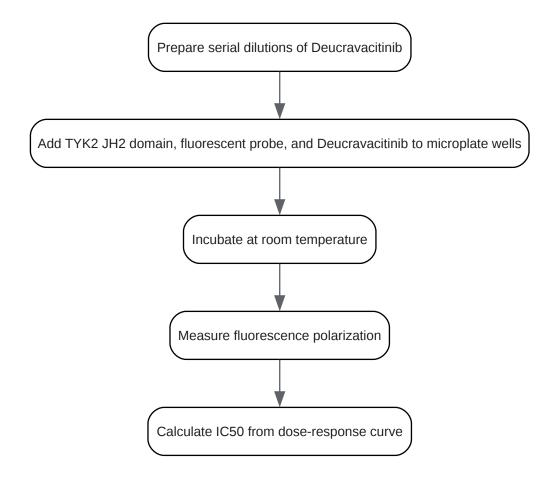
Objective: To determine the binding affinity (IC50) of **deucravacitinib** to the isolated TYK2 JH2 domain.

Materials:

- Recombinant human TYK2 JH2 domain
- Fluorescently labeled probe (JH2 probe 1)
- Assay Buffer
- Test compound (Deucravacitinib)
- 384-well microplate
- Fluorescent microplate reader capable of measuring fluorescence polarization

Workflow:





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Figure 2: Workflow for TYK2 JH2 Domain Binding Assay.

Protocol:

- Prepare a serial dilution of **deucravacitinib** in the appropriate solvent (e.g., DMSO).
- In a 384-well plate, add the assay buffer.
- Add the diluted **deucravacitinib** or vehicle control to the respective wells.
- Add the fluorescently labeled JH2 probe to all wells.
- Initiate the reaction by adding the recombinant TYK2 JH2 domain to all wells.
- Incubate the plate at room temperature for the recommended time (e.g., 60 minutes), protected from light.



- Measure the fluorescence polarization using a microplate reader.
- Plot the fluorescence polarization values against the logarithm of the deucravacitinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay: Whole Blood Assay for TYK2 and JAK Pathway Inhibition

This protocol describes a method to assess the functional inhibition of TYK2 and other JAK pathways in a physiologically relevant matrix.[1][3][7][10]

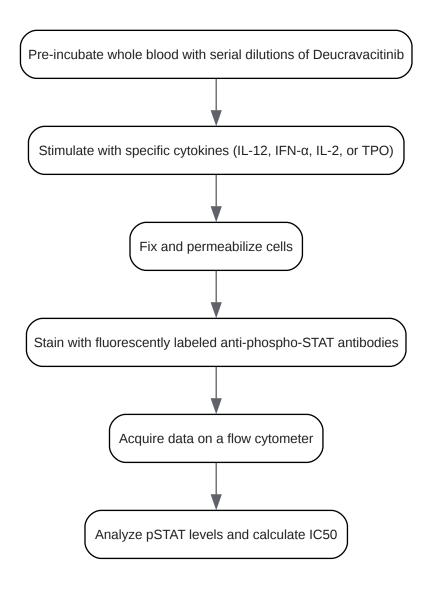
Objective: To measure the IC50 of **deucravacitinib** for the inhibition of cytokine-induced STAT phosphorylation in whole blood.

Materials:

- Fresh human whole blood
- Cytokine stimulants:
 - IL-12 (for TYK2/JAK2 pathway)
 - IFN-α (for TYK2/JAK1 pathway)
 - IL-2 (for JAK1/JAK3 pathway)
 - Thrombopoietin (TPO) (for JAK2 pathway)
- Test compound (Deucravacitinib)
- Fixation and permeabilization buffers
- Phycoerythrin (PE)-conjugated anti-phospho-STAT antibodies (e.g., pSTAT3, pSTAT5)
- Flow cytometer

Workflow:





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Figure 3: Workflow for Whole Blood Phospho-STAT Flow Cytometry Assay.

Protocol:

- Collect fresh human whole blood in heparinized tubes.
- Aliquot the blood into microtiter plates.
- Add serial dilutions of **deucravacitinib** or vehicle control to the blood and pre-incubate.
- Stimulate the samples with the appropriate cytokine (e.g., IL-12 for TYK2/JAK2) and incubate at 37°C.



- Stop the stimulation by adding a fixation buffer.
- Permeabilize the red blood cells and leukocytes.
- Stain the cells with a fluorescently labeled antibody against the phosphorylated STAT protein of interest (e.g., anti-pSTAT3 for IL-12 stimulation).
- Acquire the samples on a flow cytometer, gating on the cell population of interest (e.g., lymphocytes or monocytes).
- Determine the median fluorescence intensity (MFI) of the phospho-STAT signal.
- Calculate the percent inhibition for each deucravacitinib concentration relative to the stimulated and unstimulated controls.
- Plot the percent inhibition against the logarithm of the **deucravacitinib** concentration to determine the IC50 value.

Luminescent Kinase Assay for TYK2 Activity

This protocol outlines a general method for measuring the enzymatic activity of purified TYK2 and the inhibitory effect of **deucravacitinib** using a luminescence-based ATP detection system. [11][12]

Objective: To determine the IC50 of **deucravacitinib** on the catalytic activity of the TYK2 enzyme.

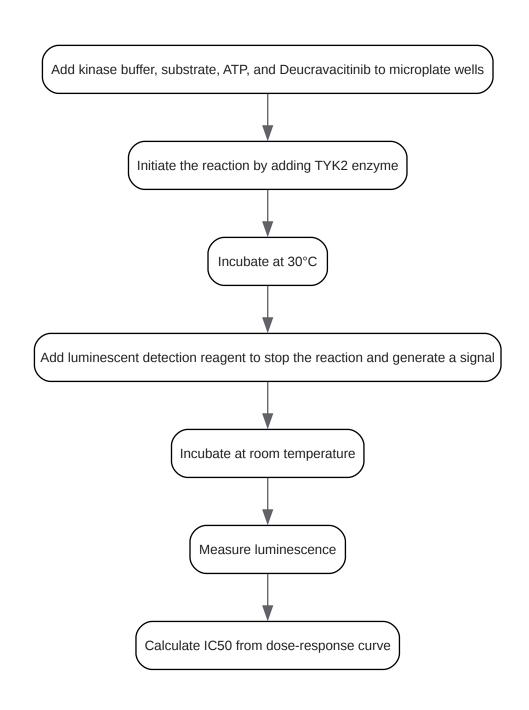
Materials:

- Purified recombinant TYK2 enzyme
- TYK2 substrate peptide (e.g., IRS-1tide)
- ATP
- Kinase assay buffer
- Test compound (**Deucravacitinib**)



- Luminescent kinase activity detection reagent (e.g., Kinase-Glo®)
- 96-well or 384-well white microplate
- Luminometer

Workflow:



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Figure 4: Workflow for Luminescent TYK2 Kinase Assay.

Protocol:

- Prepare serial dilutions of deucravacitinib.
- In a white microplate, add the kinase assay buffer, TYK2 substrate peptide, and ATP.
- Add the diluted deucravacitinib or vehicle control.
- Initiate the kinase reaction by adding the purified TYK2 enzyme.
- Incubate the plate at 30°C for a specified time (e.g., 40 minutes).
- Stop the reaction and measure the remaining ATP by adding the luminescent kinase activity detection reagent. This reagent depletes ATP and generates a light signal proportional to the amount of ATP consumed.
- Incubate at room temperature to stabilize the luminescent signal.
- Measure the luminescence using a microplate reader. A lower signal indicates higher kinase activity.
- Plot the luminescence signal against the logarithm of the deucravacitinib concentration to determine the IC50 value.

Conclusion

The provided protocols offer robust in vitro methods to characterize the inhibitory activity and selectivity of **deucravacitinib**. The biochemical binding assay confirms its interaction with the TYK2 pseudokinase domain, while the cellular whole blood assay provides a functional readout in a more complex biological system. The luminescent kinase assay offers a direct measure of enzymatic inhibition. Together, these assays are crucial for understanding the unique allosteric mechanism of **deucravacitinib** and for the development of future selective kinase inhibitors.

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